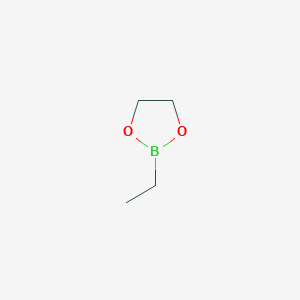

2-Ethyl-1,3,2-dioxaborolane

Description

Significance of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds, organic molecules containing a carbon-boron bond, have become indispensable tools in modern organic synthesis. numberanalytics.comfiveable.me Their significance stems from their remarkable versatility, stability, and the high selectivity of their reactions. dergipark.org.tr These compounds are crucial for forming new carbon-carbon bonds, a fundamental process in constructing complex organic molecules for various applications, including pharmaceuticals and materials science. numberanalytics.comfiveable.me

One of the most notable applications of organoboron compounds is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. dergipark.org.tr This reaction allows for the efficient formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide. numberanalytics.comdergipark.org.tr The low toxicity and high stability of organoboron compounds, compared to other organometallic reagents, make them safer and easier to handle in a laboratory setting, leading to higher efficiency and yields in synthetic processes. fiveable.me

Key reactions involving organoboron compounds that have revolutionized organic synthesis include: numberanalytics.com

Suzuki-Miyaura cross-coupling: Forms carbon-carbon bonds. numberanalytics.com

Hydroboration: Adds a boron-hydrogen bond across a double or triple bond. dergipark.org.tr

Allylboration: Forms a new carbon-carbon bond with an allyl group. numberanalytics.com

Petasis borono-Mannich reaction: A multicomponent reaction forming amino acids. numberanalytics.com

The pioneering work of Herbert C. Brown on hydroboration and Akira Suzuki on cross-coupling reactions, both recognized with Nobel Prizes, laid the foundation for the widespread use of organoboron compounds in the synthesis of complex molecules, including natural products and pharmaceuticals like anticancer and antiviral agents. numberanalytics.comdergipark.org.tr

Role of the 1,3,2-Dioxaborolane Frameworks in Diverse Synthetic Methodologies

The 1,3,2-dioxaborolane framework is a key structural motif in a class of organoboron compounds known as boronic esters. These cyclic esters are formed from the reaction of a boronic acid with a 1,2-diol. nih.gov The resulting five-membered ring containing two oxygen atoms and a boron atom provides a stable and versatile platform for a wide range of chemical transformations. nih.gov

Dioxaborolanes are widely used in organic synthesis due to their enhanced stability compared to their acyclic counterparts. nih.gov This stability allows for easier handling and purification, making them valuable reagents in various synthetic methodologies. They play a crucial role as intermediates in cross-coupling reactions, where the dioxaborolane group acts as a protecting group for the boronic acid, which can then be released under specific reaction conditions. bohrium.com

The reactivity of the 1,3,2-dioxaborolane framework can be fine-tuned by modifying the diol used in its synthesis. For instance, using chiral diols can lead to the formation of enantioenriched boronic esters, which are valuable building blocks for asymmetric synthesis. bohrium.com

Recent research has focused on developing metal-free catalytic methods for the synthesis of organoboron compounds, including those with the 1,3,2-dioxaborolane framework. bohrium.com These methods offer a more environmentally friendly alternative to traditional transition-metal-catalyzed reactions. bohrium.com The activation of diboron (B99234) reagents with Lewis bases to create nucleophilic boryl species is a key strategy in these metal-free borylation reactions. bohrium.com

Specific Research Trends and Derivatives of 2-Ethyl-1,3,2-dioxaborolane, including the Pinacol (B44631) Ester Derivative (2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

This compound is an organoboron compound that serves as a precursor and a building block in various synthetic applications. Research involving this compound often focuses on its reactions and the synthesis of its derivatives, which exhibit unique properties and applications.

A prominent derivative is 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known as ethylboronic acid pinacol ester. chemimpex.com This compound is formed by the esterification of ethylboronic acid with pinacol. The pinacol ester is particularly valuable due to its high stability and ease of handling, making it a preferred reagent in many synthetic procedures. chemimpex.comchemimpex.com

Key Research Trends and Applications:

Cross-Coupling Reactions: The pinacol derivative is widely used in Suzuki-Miyaura and other cross-coupling reactions to introduce an ethyl group into various organic molecules. chemimpex.comchemimpex.com This is crucial in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Materials Science: Boron-containing compounds, synthesized using these derivatives, are important in materials science for creating materials with specific electronic and optical properties. chemimpex.comsmolecule.com

Radiochemistry: Recent studies have explored the use of boronic esters, including derivatives of this compound, in copper-mediated radiofluorination for the synthesis of 18F-labeled radiotracers for positron emission tomography (PET). acs.org

Vitrimers: Dioxaborolane frameworks are being incorporated into polymer structures to create vitrimers, a class of plastics that are strong like thermosets but can be reprocessed like thermoplastics. nih.gov

Below is a table summarizing the properties of this compound and its pinacol derivative.

| Property | This compound | 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 10173-38-3 echemi.com | 82954-89-0 chemimpex.com |

| Molecular Formula | C4H9BO2 echemi.com | C8H17BO2 chemimpex.com |

| Molecular Weight | 99.93 g/mol echemi.com | 156.03 g/mol chemimpex.com |

| Appearance | - | Colorless liquid chemimpex.com |

| Boiling Point | - | 79 - 81°C / 120 mbar chemimpex.com |

| Density | - | 0.88 g/mL chemimpex.com |

| Refractive Index | - | n20/D = 1.41 chemimpex.com |

Properties

CAS No. |

10173-38-3 |

|---|---|

Molecular Formula |

C4H9BO2 |

Molecular Weight |

99.93 g/mol |

IUPAC Name |

2-ethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C4H9BO2/c1-2-5-6-3-4-7-5/h2-4H2,1H3 |

InChI Key |

FUYGCKPWPICJEY-UHFFFAOYSA-N |

SMILES |

B1(OCCO1)CC |

Canonical SMILES |

B1(OCCO1)CC |

Other CAS No. |

10173-38-3 |

Synonyms |

2-Ethyl-1,3,2-dioxaborolane |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 1,3,2 Dioxaborolane and Its Derivatives

Diversified Synthetic Approaches to 1,3,2-Dioxaborolanes

The construction of the 1,3,2-dioxaborolane ring system can be achieved through several key synthetic strategies. These methods offer flexibility in substrate scope and reaction conditions, allowing for the synthesis of a wide array of functionalized dioxaborolanes.

Esterification Reactions of Boronic Acids with 1,2-Diols

The direct condensation of boronic acids with 1,2-diols represents a fundamental and widely employed method for the formation of 1,3,2-dioxaborolanes. nih.govsigmaaldrich.com This equilibrium-driven process typically involves the removal of water to drive the reaction to completion. The reaction is versatile, accommodating a range of boronic acids and diols, and is often carried out under anhydrous conditions to prevent hydrolysis of the resulting boronic ester. The stability of the formed dioxaborolane ring is influenced by the structure of the diol, with five- and six-membered rings being particularly stable. nih.gov

For instance, the reaction of phenylboronic acid with ethylene (B1197577) glycol yields 2-phenyl-1,3,2-dioxaborolane (B3052714). tdl.org The process involves the nucleophilic attack of the diol's hydroxyl groups on the boronic acid. The use of dehydrating agents can further facilitate the esterification.

Transesterification Processes for Dioxaborolane Formation

Transesterification offers an alternative and powerful route to new boronic esters. rsc.org This process involves the exchange of the diol component of an existing boronic ester with a different diol. researchgate.net The equilibrium of this reaction is governed by the relative thermodynamic stabilities of the starting and resulting boronic esters. rsc.orgresearchgate.net

Several factors influence the rate and extent of transesterification. Alkyl substituents on the α-carbons of the diol tend to slow down the reaction but result in a more thermodynamically stable boronic ester. researchgate.net Furthermore, six-membered dioxaborinanes are generally more stable than their five-membered dioxaborolane counterparts. rsc.orgresearchgate.net The stereochemistry of the diol is also critical; for example, cis-1,2-diols are reactive in transesterification, while their trans-isomers are often unreactive. rsc.orgresearchgate.net This method is particularly useful for accessing boronic esters that are difficult to prepare directly from the corresponding boronic acid.

A study on the transesterification of 2-phenyl-1,3,2-dioxaborolane with various diols provided key insights into the factors governing boronic ester stability. researchgate.net It was observed that diethanolamine (B148213) rapidly displaces ethylene glycol, forming a stable bicyclic structure. researchgate.net

| Reactant 1 | Reactant 2 | Product | Key Observation | Reference |

| 2-Phenyl-1,3,2-dioxaborolane | cis-1,2-Cyclopentanediol | 2-Phenyl-cis-cyclopentano-1,3,2-dioxaborolane | Instantaneous reaction | researchgate.net |

| 2-Phenyl-1,3,2-dioxaborolane | trans-1,2-Cyclopentanediol | No reaction | trans-diol is unreactive | researchgate.net |

| 2-Phenyl-1,3,2-dioxaborolane | Diethanolamine | Bicyclic chelate | Rapid formation of a more stable product | researchgate.net |

Photochemical Routes for 2-Alkyl-1,3,2-dioxaborolane Synthesis

Photochemical methods provide a unique and efficient pathway for the synthesis of 2-alkyl-1,3,2-dioxaborolanes. rsc.orgrsc.org This approach involves the irradiation of trialkylboranes in the presence of an alcohol, such as propan-2-ol, methanol, or ethanol. rsc.orgrsc.org The reaction proceeds in good yields and offers a convenient alternative to traditional methods that require diols and less accessible boron compounds. rsc.org

For example, the irradiation of tricyclohexylborane (B89586) in a mixture of propan-2-ol and n-hexane with a high-pressure mercury vapor lamp yields 2-cyclohexyl-1,3,2-dioxaborolane. rsc.org The reaction can be carried out under either a nitrogen or air atmosphere. rsc.org This method is particularly advantageous as the required trialkylboranes are readily accessible through the hydroboration of olefins. rsc.org

| Trialkylborane | Alcohol | Product | Yield (%) | Reference |

| Tricyclohexylborane | Propan-2-ol | 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 68-95 | rsc.org |

| Tricyclopentylborane | Propan-2-ol | 2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~50-73 | rsc.org |

| Tri-n-octylborane | Propan-2-ol | 2-n-Octyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~50-95 | rsc.org |

| Tricyclohexylborane | Ethanol | 2-Cyclohexyl-1,3,2-dioxaborolane (cis/trans mixture) | 50 | rsc.org |

| Tricyclohexylborane | Methanol | 2-Cyclohexyl-1,3,2-dioxaborolane | 35 | rsc.org |

Stereocontrolled Synthesis of Chiral 2-Alkyl-1,3,2-dioxaborolane Derivatives

The synthesis of chiral 2-alkyl-1,3,2-dioxaborolane derivatives is of paramount importance for asymmetric synthesis. Stereocontrolled methods allow for the creation of enantiomerically enriched organoboron compounds that can be transformed into a wide range of chiral molecules. A powerful strategy for achieving this is the Matteson homologation reaction, which utilizes chiral diols as auxiliaries to direct the stereochemical outcome. thieme-connect.de

In this approach, a boronic ester derived from a C₂-symmetric chiral diol, such as (S,S)-1,2-dicyclohexylethane-1,2-diol (DICHED), undergoes reaction with a nucleophile. The chiral diol controls the facial selectivity of the reaction, leading to the formation of a homologated boronic ester with high diastereoselectivity. thieme-connect.de For example, the synthesis of (4S,5S)-4,5-dicyclohexyl-2-ethyl-1,3,2-dioxaborolane can be achieved through the reaction of the corresponding boronic ester precursor with an ethylating agent. sciforum.net This method allows for the iterative construction of contiguous stereocenters with excellent control. thieme-connect.de

Hydroboration as a Pathway to Organoboron Reagents and 2-Alkyl-1,3,2-dioxaborolanes

Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon multiple bond, is a fundamental reaction for the synthesis of organoboranes. umich.edu This reaction is crucial for preparing the trialkylborane precursors used in some synthetic routes to 2-alkyl-1,3,2-dioxaborolanes. rsc.org The hydroboration of alkenes and alkynes with reagents like pinacolborane (HBpin) can be catalyzed by various species, including borane (B79455) adducts such as H₃B•THF. ed.ac.uk

The hydroboration of terminal alkynes with HBpin, catalyzed by borane-tetrahydrofuran (B86392) complex, proceeds with high regioselectivity to afford (E)-alkenyl boronic esters. ed.ac.uk Similarly, terminal alkenes undergo hydroboration to yield the corresponding linear alkyl boronic esters. ed.ac.uk This catalytic process is tolerant of various functional groups, including esters, amines, ethers, and halides, making it a versatile tool for organoboron synthesis. ed.ac.uk

Strategic Use of Precursors in 2-Ethyl-1,3,2-dioxaborolane Synthesis

The synthesis of this compound and its derivatives relies on the strategic selection and use of appropriate precursors. For instance, ethyl pinacol (B44631) boronates have been identified as advantageous precursors for certain applications like copper-mediated radiofluorination. acs.org These precursors can be synthesized via Miyaura-type borylation of the corresponding aryl or heteroaryl halide with 4,4,4′,4′,5,5,5′,5′-octaethyl-2,2′-bi(1,3,2-dioxaborolane) (B₂Epin₂). acs.org

Another important precursor is 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is used in the synthesis of various boronic esters. researchgate.net For example, quenching Grignard reagents with this precursor can lead to the formation of the corresponding boronic ester. researchgate.net

The synthesis of α-haloboronic esters, which are key intermediates in the Matteson homologation, often starts from readily available precursors. For example, 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B1589415) can be synthesized in a three-step sequence starting from dichloromethane. orgsyn.org This involves the formation of (dichloromethyl)boronic acid, followed by esterification with pinacol. orgsyn.org

Mechanistic Investigations of Reactions Involving 2 Ethyl 1,3,2 Dioxaborolane

Fundamental Reactivity Pathways of the 1,3,2-Dioxaborolane Moiety

The 1,3,2-dioxaborolane ring system provides a stable yet reactive platform for the ethylboron functionality. Its fundamental reactivity pathways are centered on the Lewis acidic boron center.

The tri-coordinate boron atom in 2-Ethyl-1,3,2-dioxaborolane possesses a vacant p-orbital, rendering it susceptible to nucleophilic attack. evitachem.comrsc.org This interaction leads to the formation of a tetracoordinate boronate complex. The stability of the 1,3,2-dioxaborolane ring, often a pinacol-derived ester, is generally high, protecting the boronic ester from undesired reactions like hydrolysis. nih.gov However, strong nucleophiles can readily coordinate to the boron center, a critical step that precedes many of its key reactions. ed.ac.uk The electron delocalization between the aryl group and the boron atom can contribute to the stability of such compounds. rsc.org

The formation of these boronate complexes is a foundational step in many catalytic cycles, activating the boron reagent for subsequent transformations. The nature of the nucleophile and the reaction conditions can significantly influence the equilibrium and the rate of subsequent steps.

In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the transfer of the organic group (in this case, the ethyl group) from boron to the metal center is a pivotal step known as transmetalation. acs.org A significant area of mechanistic investigation has been whether boronic esters like this compound can undergo transmetalation directly or if they must first hydrolyze to the corresponding boronic acid. illinois.edu

Recent studies have provided substantial evidence that direct transmetalation from boronic esters is a viable and often kinetically favorable pathway. acs.orgnih.gov This process typically involves the formation of a pre-transmetalation intermediate where the boronic ester coordinates to the metal center, often facilitated by a base. The structure of the boronic ester has a significant impact on both the speciation of these intermediates and the rate of the subsequent organic group transfer. illinois.edu

Detailed Mechanistic Studies of Carbon-Carbon Bond Formation

This compound is a valuable reagent in several carbon-carbon bond-forming reactions, each with its own intricate mechanistic pathway.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and the use of boronic esters like this compound has been extensively studied. acs.org The generally accepted catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation and reductive elimination to yield the cross-coupled product and regenerate the catalyst.

Mechanistic studies have revealed that the transmetalation step can proceed without prior hydrolysis of the boronic ester. illinois.edunih.gov The base in the reaction is crucial, as it can form a tetracoordinate "ate" complex with the boronic ester, increasing the nucleophilicity of the ethyl group and facilitating its transfer to the palladium center. The structure of the boronic ester can significantly influence the rate of transmetalation, with some esters reacting much faster than the corresponding boronic acid. illinois.edu

While this compound itself is not an allyl or crotyl boronate, the 1,3,2-dioxaborolane framework is central to these important reactions. Allylboration and crotylboration are highly valuable for the stereoselective synthesis of homoallylic alcohols. The reaction proceeds through a cyclic transition state, often a chair-like Zimmerman-Traxler model, which accounts for the high degree of stereocontrol. researchgate.net

In catalytic enantioselective versions, a chiral ligand, such as a derivative of BINOL, coordinates to the boronate to form a chiral mixed boronate ester. organic-chemistry.org This chiral environment dictates the facial selectivity of the carbonyl addition. Mechanistic studies have shown that additives, such as alcohols, can accelerate the reaction and enhance enantioselectivity by facilitating the ligand exchange process. nih.govorganic-chemistry.org The reaction rate often shows a first-order dependence on the catalyst concentration. nih.gov

Hydroboration is a fundamental reaction for the synthesis of organoboranes, including this compound from ethylene (B1197577). The reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. umich.edu The mechanism is typically a concerted, four-centered transition state where the boron and hydrogen add to the same face of the π-system, resulting in a syn-addition. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

The regioselectivity of the hydroboration of unsymmetrical alkenes is governed by both steric and electronic factors. The boron atom preferentially adds to the less sterically hindered carbon atom. chemistrysteps.com Electronically, the transition state involves a partial positive charge on the more substituted carbon, which is more stable. chemistrysteps.com While hydroboration of internal alkynes typically proceeds via cis-addition, methods for trans-hydroboration have also been developed. google.com The choice of the borane (B79455) reagent can significantly influence the reaction's selectivity. masterorganicchemistry.com

Influence of Chiral Auxiliaries and Ligands on Reaction Mechanisms and Selectivity

The stereochemical outcome of reactions involving boronic esters can be effectively controlled through the use of chiral auxiliaries and ligands. These chiral molecules create an asymmetric environment around the reactive center, influencing the mechanistic pathway to favor the formation of one stereoisomer over another. This strategy is central to asymmetric synthesis, enabling the production of enantiomerically enriched compounds. researchgate.net

One primary approach involves incorporating a chiral diol into the boronate ester itself. The chiral auxiliary becomes part of the 1,3,2-dioxaborolane ring, directing subsequent reactions on the boron-bound substituent. A notable example is the synthesis of (4S,5S)-4,5-dicyclohexyl-2-ethyl-1,3,2-dioxaborolane, prepared by the transesterification of an ethyl boronate with (S,S)-1,2-dicyclohexyl-1,2-ethanediol ((S,S)-DICHED). sciforum.net This chiral boronic ester serves as a key intermediate in the Matteson asymmetric homologation, where the chiral DICHED auxiliary directs the insertion of a carbenoid into the carbon-boron bond with high diastereoselectivity. sciforum.net The resulting α-chloroalkyl boronic ester can then be used in further transformations. sciforum.net Similarly, chiral auxiliaries derived from natural products, such as α-pinene (PIDA) or labdane-type diterpenes, have been used to create chiral dioxaborolanes that induce high stereocontrol in reactions like epoxidations and ketone reductions. researchgate.netrsc.org The application of a chiral 1,3,2-dioxaborolane derived from 2α,3α-dihydroxycativic acid in the borane-dimethyl sulfide (B99878) mediated reduction of prochiral ketones resulted in high chemical yields (85-97%) and excellent enantioselectivities (up to 96% ee). researchgate.net

An alternative strategy employs external chiral ligands that coordinate to a metal catalyst involved in the reaction. In these cases, an achiral boronate ester like this compound can be used. For instance, palladium-catalyzed conjunctive cross-coupling reactions have been developed using chiral phosphine-oxazoline based ligands. nih.gov These ligands control the enantioselectivity of the process, which combines a boronic ester, an organometallic reagent, and an electrophile. nih.gov Other research has explored catalytic asymmetric versions of the Matteson reaction, using chiral ligands such as bis(oxazoline) derivatives in the presence of a Lewis acid to achieve asymmetric induction with achiral boronic esters. cardiff.ac.uk Novel chiral oxazaborolidines, derived from inexpensive α-amino esters, have also been developed as highly effective catalysts for the enantioconvergent insertion of various carbenoids into carbon-boron bonds. chemrxiv.org

| Chiral Auxiliary/Ligand | Boronate Substrate Type | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| (S,S)-1,2-dicyclohexyl-1,2-ethanediol ((S,S)-DICHED) | Ethyl boronate | Asymmetric Homologation (Matteson) | Forms a chiral dioxaborolane that directs carbenoid insertion with high diastereoselectivity. | sciforum.net |

| α-Pinene Diol (PIDA) | Styrenyl boronates | Epoxidation | The bulky chiral group led to the greatest transfer of stereochemical information. | rsc.org |

| Diterpene-derived diol | Prochiral ketones (as reagent) | Asymmetric Ketone Reduction | Achieved high yields (85-97%) and enantiomeric excess (up to 96% ee). | researchgate.net |

| Chiral Phosphine-Oxazoline Ligands | 4,4,5,5-tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane | Palladium-Catalyzed Conjunctive Cross-Coupling | Effective in controlling chemoselectivity and enantioselectivity (e.g., 95:5 er). | nih.gov |

| Chiral Oxazaborolidines | Aryl/Alkyl boronates | Enantioconvergent Carbenoid Insertion | A new class of catalyst enabling excellent enantioselectivity for diverse carbenoids. | chemrxiv.org |

| Bis(oxazoline) / Yb(OTf)₃ | 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B1589415) | Catalytic Asymmetric Homologation (Meson) | Catalytic system that provides substantial asymmetric induction. | cardiff.ac.uk |

Computational Chemistry in Mechanistic Elucidation of 1,3,2-Dioxaborolane Reactions

Computational chemistry has become an indispensable tool for investigating the complex mechanisms of reactions involving 1,3,2-dioxaborolanes. Theoretical calculations provide detailed insights into reaction pathways, transition state geometries, and the energetics of intermediates, complementing experimental findings and guiding the design of new reactions and catalysts.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is particularly effective for elucidating reaction mechanisms by calculating the potential energy surface, which maps the energy of a system as a function of its geometry. This allows for the identification of stable intermediates and the characterization of transition states (the highest energy point along a reaction coordinate), providing critical information about reaction barriers and kinetics.

DFT calculations have been instrumental in understanding the formation of the 1,3,2-dioxaborolane ring itself. Studies on the reaction between dihydroxy borane and 1,2-ethanediol, using the B3LYP functional, support a stepwise mechanism. researchgate.net The calculations show an initial bimolecular dehydration to form a monoester, followed by a unimolecular elimination to yield the cyclic 1,3,2-dioxaborolane. researchgate.net

Furthermore, DFT has been used to explore the mechanisms of more complex reactions. For example, in the study of boronic ester-containing vitrimers, DFT calculations using the ωB97XD functional were employed to compare two potential exchange mechanisms: metathesis and nucleophile-mediated exchange. rsc.org The computed potential energy surface detailed the multi-step pathway for the nucleophile-mediated exchange, identifying the rate-determining step as the attack of a free hydroxyl group on a second dioxaborinane molecule, with a calculated activation barrier of 26.97 kcal/mol. rsc.org In another study, DFT calculations were used to investigate the diastereoselectivity of a [4+2] cycloaddition of a dearomatized tertiary boronic ester. rsc.org By modeling the transition states leading to both syn and anti products, researchers can explain the origins of the observed stereoselectivity based on the calculated energy differences between the competing pathways. rsc.org DFT is also frequently applied to catalyzed reactions, such as the copper-catalyzed carboxylation of arylboronate esters, where it has been used to affirm the mechanistic steps of transmetalation, CO₂ insertion, and product displacement, identifying CO₂ insertion as the rate-determining step. acs.org

| Reaction Studied | DFT Functional / Basis Set | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Formation of 1,3,2-dioxaborolane | B3LYP/6-311++G** | Supports a stepwise mechanism of bimolecular dehydration followed by unimolecular elimination. | researchgate.net |

| Hydrolytic stability of COFs | ω-B97XD/6-31G(d,p) | Calculated the energy barriers for the two-step hydrolysis of the boronate ester linkage (22.3 and 13.5 kcal/mol). | kaust.edu.sa |

| Exchange in boronic ester vitrimers | ωB97XD/6-31+G(d) | Elucidated a multi-step nucleophile-mediated exchange mechanism and identified the rate-determining transition state. | rsc.org |

| Diastereoselective [4+2] cycloaddition | ωB97XD/6-311+G(2d,3pd) | Explained reactivity and diastereoselectivity by analyzing transition-state distortion energies. | rsc.org |

| Cu-catalyzed carboxylation | Not specified | Affirmed the reaction mechanism and identified CO₂ insertion into the Cu-Ar bond as the rate-determining step. | acs.org |

| Cu-catalyzed Suzuki-Miyaura coupling | Not specified | Proposed a reaction mechanism where the oxidative addition of the aryl iodide to the copper catalyst is the rate-determining step. | ub.edu |

Ab initio (from first principles) molecular orbital methods are another class of powerful computational techniques that solve the electronic Schrödinger equation without empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and high-accuracy composite methods like CBS-QB3, are often used to obtain very accurate energies and properties for smaller systems or to benchmark results from DFT.

Ab initio calculations have been applied to investigate the fundamental thermodynamics and kinetics of boronate ester formation. Studies on the condensation reaction of boric acid with various diols (e.g., ethylene glycol, catechol) have used ab initio methods to calculate the structures, stabilities, and reaction free energies of the resulting complexes. geologyscience.ru These calculations confirm that the complexes formed with diols feature a tetrahedral, four-coordinate boron atom, although with significant geometric distortions compared to an ideal tetrahedron. geologyscience.ru Another computational study investigated the formation of a simple boron-oxygen-carbon linkage through the dehydration reaction of monohydroxy borane and methanol, providing insight into the elementary steps of esterification. researchgate.net Furthermore, ab initio methods have been specifically employed to investigate the transition states involved in asymmetric synthesis using boronic esters, highlighting the power of these techniques to probe the origins of stereoselectivity at a fundamental level. acs.org

Catalytic Applications and Enantioselective Synthesis Utilizing 2 Ethyl 1,3,2 Dioxaborolane

Transition Metal-Catalyzed Transformations

2-Ethyl-1,3,2-dioxaborolane and its parent compound, bis(pinacolato)diboron (B136004) (B₂pin₂), are key reagents in a variety of metal-catalyzed borylation reactions. These processes are fundamental for converting C-H and C-X (where X is a halide) bonds into valuable C-B bonds, which are precursors to a multitude of other functional groups.

Palladium catalysis is a powerful tool for the borylation of organic molecules. acs.orgresearchgate.net While direct C-H borylation is often more associated with iridium catalysis, palladium systems excel in the cross-coupling of aryl and alkyl (pseudo)halides with boron sources like B₂pin₂. researchgate.netorgsyn.org These reactions are highly efficient for creating arylboronic and alkylboronic esters. acs.orgnih.gov

Research has demonstrated that palladium-catalyzed borylation of aryl (pseudo)halides can be achieved with high efficiency, broad substrate scope, and good functional group tolerance. researchgate.net For instance, a facile and efficient palladium-catalyzed borylation of various aryl halides has been developed, proceeding smoothly at room temperature. researchgate.net This method has been successfully applied to one-pot, two-step borylation/Suzuki–Miyaura cross-coupling reactions, providing a streamlined route to biaryl compounds. researchgate.net The choice of palladium catalyst and ligands, such as phosphine-based ligands, is crucial for reaction success. acs.orgresearchgate.net

In the context of alkyl electrophiles, palladium-catalyzed borylation of primary alkyl bromides using B₂pin₂ offers a mild and highly selective method. nih.gov The reaction shows high tolerance for various functional groups and proceeds with low catalyst loadings. nih.gov Palladium(0) complexes are believed to undergo oxidative addition with the alkyl halide via a nucleophilic displacement mechanism, which generally limits the process to primary electrophiles. nih.gov

Table 1: Examples of Palladium-Catalyzed Borylation Reactions

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Pd(TFA)₂ / PCy₃HBF₄ | Benzamide | 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | 68 | acs.org |

| Pd(TFA)₂ / PCy₃HBF₄ | N-(p-tolyl)benzamide | 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane | 61 | acs.org |

| Pd(TFA)₂ / PCy₃HBF₄ | 4-Methoxybenzamide | 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 71 | acs.org |

| Pd₂(dba)₃ / PCy₃•HBF₄ | (3-Bromopropyl)benzene | 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane | 96 | nih.gov |

These reactions underscore the utility of the dioxaborolane moiety in constructing versatile boronic ester intermediates for subsequent synthetic transformations.

Copper catalysis provides a complementary and often more cost-effective approach for borylation reactions. Copper-catalyzed methods have been successfully applied to the C-H borylation of specific substrates and the diboration of unsaturated bonds. wwu.eduresearchgate.net

A notable application is the direct C-H borylation of vinyl-substituted porphyrinoids. researchgate.net This method utilizes copper catalysis to transform Ni(II) complexes of meso- and β-vinylporphyrinoids into their corresponding pinacolboronated derivatives with good yields and high (E)-stereoselectivity. researchgate.net This provides direct access to valuable synthons for creating extended π-conjugated systems via Suzuki cross-coupling. researchgate.net

Copper catalysts are also effective in the diboration of ketones. wwu.edu A catalyst system involving an N-heterocyclic carbene (NHC) copper complex can cleanly afford the diboration of various ketones. wwu.edu Subsequent treatment with silica (B1680970) gel yields the corresponding α-hydroxyboronate esters, which are valuable synthetic intermediates. wwu.edu

Table 2: Examples of Copper-Catalyzed Borylation Reactions

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| CuCl / KOt-Bu | Ni(II) vinylporphyrin | Ni(II) (E)-vinylboronate porphyrin | 65 | researchgate.net |

| (IPr)CuCl / NaOt-Bu | Acetophenone (B1666503) | 2-(1-hydroxy-1-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 98 (conv.) | wwu.edu |

| (ICy)CuOt-Bu | Benzyl acetone | 2-(1-hydroxy-1-phenylpropan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 100 (conv.) | wwu.edu |

These processes highlight the unique reactivity achievable with copper catalysts in synthesizing organoboron compounds.

Iron, being earth-abundant and having low toxicity, is an attractive metal for catalysis. mdpi-res.comnih.gov Iron-catalyzed borylation and cross-coupling reactions have emerged as sustainable alternatives to those using precious metals. nih.govrsc.org

For instance, ferrous chloride has been shown to catalyze the hydroboration of aryl alkenes with B₂pin₂ in the absence of specialized ligands. rsc.org This reaction proceeds smoothly for a range of substrates, including polysubstituted styrenes and even 1,1-disubstituted alkenes, to give the corresponding alkylboronates in moderate to excellent yields. rsc.org

Iron is also highly effective in catalyzing the cross-coupling of alkyl Grignard reagents with aryl electrophiles, a challenging transformation due to the propensity for side reactions like β-hydride elimination. nih.gov Iron(III) chloride, often with an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA), can effectively couple alkyl halides with aryl Grignard reagents. More recently, iron-catalyzed cross-coupling of alkyl Grignards with aryl chlorobenzenesulfonates has been reported, demonstrating high chemoselectivity where the sulfonate ester group remains intact. nih.gov

Table 3: Examples of Iron-Catalyzed Transformations

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| FeCl₂ | Styrene, B₂pin₂ | 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane | 80 | rsc.org |

| FeCl₂ | α-Methylstyrene, B₂pin₂ | 2-(1-Phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 99 | rsc.org |

| Fe(acac)₃ | 1-Bromohexane, Phenylmagnesium bromide | Hexylbenzene | 99 | |

| FeCl₃ / Urea ligand | 4-Chlorophenyl methanesulfonate, Isopropylmagnesium chloride | 4-Isopropylphenyl methanesulfonate | 92 | nih.gov |

The development of these iron-catalyzed methods represents a significant step towards more sustainable chemical synthesis.

Asymmetric Synthesis with Chiral 1,3,2-Dioxaborolane Reagents

By replacing the simple diol backbone of the 1,3,2-dioxaborolane ring with a chiral diol, a chiral reagent can be formed. These reagents are instrumental in asymmetric synthesis, where they transfer their stereochemical information to a prochiral substrate, leading to the formation of an enantioenriched product.

Chiral auxiliaries are stereochemically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Chiral 1,3,2-dioxaborolanes are excellent examples of this concept. researcher.lifeacs.org They are typically prepared by reacting a chiral diol, often derived from natural products like terpenes or tartaric acid, with a boron source. researcher.lifeacgpubs.org

Once formed, the chiral environment created by the auxiliary's stereocenters dictates the facial selectivity of the reaction at the prochiral center of the substrate. For example, a novel chiral 2-methoxy-1,3,2-dioxaborolane (B14138894) derived from a labdane-type diterpene has been reported as a highly effective chiral auxiliary for the asymmetric reduction of prochiral aryl ketones. researcher.life In the presence of a hydride source like borane (B79455) dimethyl sulfide (B99878) complex, this chiral reagent mediates the reduction, yielding chiral secondary alcohols with very good chemical yields and high enantioselectivities. researcher.lifeacgpubs.org The development of such chiral auxiliaries is a key strategy for accessing enantiopure compounds, which are crucial building blocks for many pharmaceuticals. researcher.liferesearchgate.net

Enantioselective allylation and homoallylation of carbonyl compounds are powerful methods for constructing chiral homoallylic alcohols, which are versatile intermediates in natural product synthesis. Chiral 1,3,2-dioxaborolane reagents, particularly those derived from tartrate esters, have been instrumental in this area. brandeis.edu

These reactions involve the addition of an allyl or homoallyl group from a boron reagent to a carbonyl compound. When a chiral dioxaborolane is used, the addition occurs with high enantioselectivity. For example, an improved catalytic enantioselective allylboration of isatins with 2-allyl-1,3,2-dioxaborolane has been reported using chiral BINOL derivatives as catalysts. researchgate.net This process provides an efficient one-step route to enantioenriched 3-allyl-3-hydroxy-2-oxindoles with high enantiomeric ratios. researchgate.net The key to the high selectivity is the formation of a transient chiral mixed boronate ester, which creates a rigid and well-defined transition state favoring addition to one face of the ketone. researchgate.net

Similarly, copper-catalyzed systems have been developed for the highly enantioselective allylation of ketones using 1,3-dienes as the allyl source. nih.gov While not directly using a pre-formed chiral dioxaborolane, these reactions often generate chiral organoboron species in situ, which then determine the stereochemical outcome. beilstein-journals.org

Table 4: Examples of Enantioselective Reactions with Chiral Dioxaborolanes

| Reaction Type | Substrate | Chiral Reagent/Catalyst | Product | Enantioselectivity (ee or er) | Reference |

| Ketone Reduction | Acetophenone | Chiral 2-methoxy-1,3,2-dioxaborolane from diterpene | (R)-1-Phenylethanol | 96% ee | acgpubs.orgresearchgate.net |

| Ketone Reduction | 2-Chloroacetophenone | Chiral 2-methoxy-1,3,2-dioxaborolane from diterpene | (R)-2-Chloro-1-phenylethanol | 94% ee | acgpubs.org |

| Allylation | Isatin | 2-Allyl-1,3,2-dioxaborolane / Chiral BINOL | 3-Allyl-3-hydroxy-2-oxindole | up to 97:3 er | researchgate.net |

| Allylation | Acetylferrocene | 1,3-Butadiene / Cu-catalyst with chiral ligand | Enantioenriched ferrocenyl alcohol | >94:6 er | nih.gov |

Asymmetric Reduction of Prochiral Ketones

The stereoselective reduction of prochiral ketones to enantiomerically enriched secondary alcohols is a fundamental transformation in the synthesis of pharmaceuticals and other biologically active compounds. researcher.life Chiral 1,3,2-dioxaborolanes have emerged as effective chiral auxiliaries for mediating such reductions with high enantioselectivity. researcher.liferesearchgate.net

One notable study employed a chiral 2-methoxy-1,3,2-dioxaborolane derived from 2α,3α-dihydroxycativic acid, a natural diterpene. researcher.lifeacgpubs.org This chiral borate, when used in conjunction with borane dimethyl sulfide complex (BH3·SMe2) as the hydride source, facilitated the asymmetric reduction of a variety of prochiral aryl ketones at room temperature. researcher.lifeacgpubs.org The reactions proceeded with excellent chemical yields and high enantioselectivities. researchgate.netacgpubs.org For instance, the reduction of acetophenone yielded (R)-1-phenylethanol with 93% yield and 82% enantiomeric excess (ee). researchgate.net The level of enantioselectivity was found to be influenced by the electronic properties of substituents on the aromatic ring of the ketone. researchgate.netacgpubs.org Cyclic aryl ketones like 1-indanone (B140024) and α-tetralone were reduced with outstanding enantioselectivity, achieving 95% and 96% ee, respectively. researcher.life

The general procedure involves the in situ formation of the active catalytic species by treating the chiral dioxaborolane with the borane reagent, followed by the slow addition of the ketone substrate. researchgate.netacgpubs.org This method highlights the potential of the 1,3,2-dioxaborolane framework in transferring chiral information to achieve high levels of asymmetric induction. researcher.life

Table 1: Asymmetric Reduction of Prochiral Ketones Mediated by a Chiral 2-Methoxy-1,3,2-dioxaborolane Data sourced from studies using a chiral dioxaborolane derived from 2α,3α-dihydroxycativic acid with BH3·SMe2 at room temperature. researchgate.netacgpubs.org

| Ketone Substrate | Product Alcohol | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | (R)-1-Phenylethanol | 93 | 82 |

| 4-Methylacetophenone | (R)-1-(p-Tolyl)ethanol | 97 | 85 |

| 4-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | 92 | 62 |

| 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 85 | 89 |

| 2-Chloroacetophenone | (R)-1-(2-Chlorophenyl)ethanol | 90 | 94 |

| 1-Indanone | (R)-1-Indanol | 91 | 95 |

| α-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 89 | 96 |

Diastereoselective and Enantioselective Additions to Carbonyls and Imines

The addition of organoboron reagents to carbonyls and imines is a powerful method for carbon-carbon bond formation, creating new stereogenic centers. Dioxaborolane-based reagents, particularly those with allylic substituents, are highly valuable in this context. Tartrate ester modified 2-allyl-1,3,2-dioxaborolanes, for example, have been successfully used for the diastereo- and enantioselective addition to aldehydes. acs.org

Recent advancements have also focused on the stereoselective synthesis of α,α-disubstituted crotylboronates and their subsequent addition to aldehydes. nsf.gov Starting from a stereodefined α-boryl crotylboronate (a 1,3,2-dioxaborolane derivative), base-mediated alkylation occurs regioselectively at the α-position. nsf.gov These resulting α,α-disubstituted crotylboronates react with aldehydes in the presence of a Lewis acid like BF3·OEt2 to produce homoallylic alcohols containing a trisubstituted alkene with high Z-selectivity and diastereoselectivity. nsf.gov This strategy provides access to complex molecular architectures with multiple contiguous stereocenters. nsf.gov

The borylation of imines, another key transformation, can be achieved using various catalytic systems to produce α-amino boronic acids, which are significant pharmacophores. thieme-connect.de While direct addition of reagents like this compound is less common, catalytic methods involving diboron (B99234) reagents and transition metals (e.g., platinum or copper) can effectively add boron across the C=N double bond of imines. thieme-connect.de

Table 2: Lewis Acid-Catalyzed Diastereoselective Addition of α,α-Disubstituted Crotylboronates to Aldehydes Data sourced from a study on α,α-disubstituted (E)-crotyl-(1,3,2-dioxaborolane)s. nsf.gov

| Boronate Reagent (R group) | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (Z:E) |

| Allyl | Benzaldehyde | Homoallylic alcohol | 92 | >20:1 |

| Propargyl | Benzaldehyde | Homoallylic alcohol | 91 | >20:1 |

| Propargyl | Hydrocinnamaldehyde | Homoallylic alcohol | 73 | 9:1 |

| Allyl | Methyl 4-formylbenzoate | Homoallylic alcohol | 85 | >20:1 |

Catalytic Hydroboration for Chiral Alkylborane Synthesis

The synthesis of chiral alkylboranes, particularly chiral boronic esters, is of great importance as these compounds are stable, versatile intermediates for further stereospecific transformations like oxidation and cross-coupling reactions. rsc.orgthieme-connect.de Catalytic asymmetric hydroboration of alkenes is a primary strategy for accessing these valuable building blocks with high enantiocontrol. thieme-connect.de

While hydroboration can be performed with various borane reagents, the use of pinacolborane (HBpin) is common in catalytic systems. rsc.orgacs.org Transition metal catalysts, especially those based on copper, cobalt, or rhodium, combined with chiral ligands, can effectively catalyze the hydroboration of alkenes to produce chiral alkylboronic esters (dioxaborolanes). thieme-connect.deacs.org For instance, a chiral cobalt catalyst has been developed for the asymmetric hydroboration of fluoroalkyl-substituted terminal alkenes with HBpin. acs.org This method provides access to chiral alkylboronates containing fluoroalkylated tertiary stereocenters in high yields and with excellent enantioselectivity (up to 98% ee). acs.org

Similarly, copper(I) catalysts paired with chiral phosphine (B1218219) ligands are effective for the enantioselective hydroboration of vinylarenes and other alkenes. organic-chemistry.orgresearchgate.net These reactions often proceed with high regioselectivity, yielding either Markovnikov or anti-Markovnikov products depending on the specific catalytic system. thieme-connect.de The resulting chiral alkylboronic esters can be isolated and used in a wide range of subsequent reactions, demonstrating the power of catalytic hydroboration in synthesizing a diverse library of chiral dioxaborolanes. rsc.orgnih.gov

Regioselective and Stereoselective Control in Catalytic Processes

Achieving high levels of regioselectivity and stereoselectivity is the central goal of modern asymmetric catalysis, and processes involving dioxaborolanes are no exception.

Regioselectivity: In hydroboration, the regiochemical outcome is a key consideration. The uncatalyzed reaction of borane with an alkene typically proceeds with "anti-Markovnikov" selectivity, where the boron atom adds to the less substituted carbon of the double bond. masterorganicchemistry.com This selectivity is driven by both steric and electronic factors in the four-membered transition state. libretexts.orgumich.edu Transition metal catalysis can either reinforce or, in some cases, reverse this intrinsic selectivity. For example, iridium-catalyzed hydroboration of vinylarenes with bulky dioxaborolanes like 4,4,5,5-tetraphenyl-1,3,2-dioxaborolane gives the terminal (anti-Markovnikov) product with high selectivity. manchester.ac.uk In other systems, such as N-directed internal hydroboration, the substrate's own functional groups can direct the boron to a specific position, leading to high regiocontrol even with challenging terminal alkenes. acs.orgnih.gov

Stereoselectivity: The stereochemical control in these reactions is multifaceted.

Syn-Addition: The hydroboration of an alkene is a classic example of a syn-addition, where the hydrogen and boron atoms are delivered to the same face of the C=C double bond in a concerted step. masterorganicchemistry.comlibretexts.org

Enantioselectivity: As detailed in section 4.2.3, the use of a chiral auxiliary, such as a dioxaborolane derived from a chiral diol, can induce high enantioselectivity in reactions like ketone reductions. researcher.liferesearchgate.net The chiral environment around the boron atom dictates the facial selectivity of the hydride delivery.

Diastereoselectivity: In reactions forming a second stereocenter, such as the addition of chiral allylboronates to aldehydes, high diastereoselectivity can be achieved. acs.orgnsf.gov The stereochemical outcome is often rationalized by a Zimmerman-Traxler-type chair-like transition state, where steric interactions are minimized.

Stereospecificity: Many subsequent reactions of the synthesized chiral boronic esters are stereospecific, meaning the stereochemistry of the starting material is fully retained or inverted in the product. rsc.org The oxidation of a C-B bond to a C-OH bond with basic hydrogen peroxide, for example, occurs with complete retention of configuration at the carbon center. rsc.orgmasterorganicchemistry.com This allows the chirality established during the borylation step to be reliably transferred to the final product.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Ethyl 1,3,2 Dioxaborolane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Ethyl-1,3,2-dioxaborolane and its derivatives. ¹H, ¹³C, and ¹¹B NMR provide detailed information about the molecular framework.

¹H and ¹³C NMR: The proton and carbon NMR spectra offer characteristic signals for the ethyl group and the dioxaborolane ring. For instance, in related dioxaborolane compounds, the chemical shifts are influenced by the substituents on the boron atom and the ring itself. rsc.orgorgsyn.org In 2-ethyl-2-methyl-1,3-dioxolane, a similar cyclic ether, the ethyl and methyl groups show distinct resonances that allow for straightforward structural confirmation. chemicalbook.com

¹¹B NMR: The ¹¹B NMR spectrum is particularly diagnostic for boron-containing compounds. For dioxaborolane derivatives, the chemical shift of the boron atom typically appears in a specific region, providing direct evidence of the boron environment. For example, the ¹¹B NMR chemical shift for various 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) derivatives falls in the range of δ 30-33 ppm. rsc.orged.ac.uk

Dynamic NMR (DNMR): DNMR techniques are employed to study dynamic processes, such as bond dissociation. In studies of related dioxaborolane compounds with intramolecular N–B coordination, DNMR has been used to determine the rates of dissociation of the N–B bond. oup.comoup.comcolab.ws These studies reveal that the rates are influenced by solvent polarity and steric and electronic effects of substituents, with large positive entropies of activation suggesting a dissociative mechanism. oup.comoup.com

Below is a table summarizing typical NMR data for dioxaborolane derivatives.

| Nucleus | Typical Chemical Shift (ppm) | Coupling Constants (Hz) | Notes |

| ¹H | 0.8-1.2 (CH₃ of ethyl), 1.2-1.4 (CH₂ of ethyl), 3.5-4.5 (CH₂ of dioxaborolane ring) | J ≈ 7-8 for ethyl group | Chemical shifts can vary based on substituents and solvent. rsc.orgorgsyn.org |

| ¹³C | 5-15 (CH₃ of ethyl), 10-20 (CH₂ of ethyl), 60-70 (CH₂ of dioxaborolane ring) | The carbon attached to boron may show a broad signal or not be observed due to quadrupolar relaxation. orgsyn.org | |

| ¹¹B | 20-35 | Provides direct information on the coordination state of the boron atom. rsc.orged.ac.uk |

Mass Spectrometry (MS) for Molecular Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for monitoring the progress of reactions involving this compound. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can be used to determine the elemental composition of the molecule. rsc.orgwiley-vch.de

The fragmentation patterns observed in the mass spectrum can offer valuable structural information. Common fragmentation pathways for organic molecules include alpha-cleavage, McLafferty rearrangement, and the loss of small neutral molecules like water or carbon monoxide. fiveable.melibretexts.org For dioxaborolane derivatives, fragmentation may involve cleavage of the ethyl group or opening of the dioxaborolane ring. In some cases, a unique fragmentation pattern can arise from specific conformations. researchgate.net Tandem mass spectrometry (MS/MS) can be used to further investigate these fragmentation pathways. fu-berlin.de

The following table outlines key fragmentation patterns relevant to the analysis of dioxaborolane compounds.

| Fragmentation Type | Description | Common Neutral Losses |

| Alpha-Cleavage | Cleavage of a bond adjacent to a functional group. fiveable.me | Loss of an ethyl radical (C₂H₅) |

| Ring Opening | Fragmentation of the dioxaborolane ring. | Loss of ethylene (B1197577) oxide (C₂H₄O) or related fragments. |

| Loss of Water | Observed in the presence of hydroxyl groups, often from hydrolysis of the boronic ester. fiveable.me | M-18 |

Chromatographic Techniques (GPC, TLC) for Purity Assessment and Separation of Reaction Mixtures

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction. rsc.orglibretexts.org By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of reactants and the appearance of products can be visualized, often with the aid of a UV lamp or a chemical stain. libretexts.orgorgsyn.org A "co-spot," where the reaction mixture and starting material are spotted in the same lane, can help to confirm the identity of the spots. libretexts.org

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography, is a valuable tool for characterizing polymers containing dioxaborolane units. mdpi.comdntb.gov.ua This technique separates molecules based on their size, providing information about the molecular weight distribution and polydispersity of the polymer. mdpi.comdntb.gov.ua This data is crucial for correlating the polymer's structure with its physical and material properties. mdpi.comdntb.gov.uanih.gov

Optical Spectroscopy (UV-Vis, Photoluminescence, Polarimetry) in the Study of Chiral Dioxaborolane Derivatives and Advanced Materials

Optical spectroscopy techniques are employed to investigate the electronic and optical properties of materials derived from dioxaborolanes, particularly those with chiral centers or applications in advanced materials.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For polymers containing dioxaborolane derivatives and chromophores like naphthalene, UV-Vis spectra can reveal π-π* transitions and aggregation behavior. mdpi.comresearchgate.net The presence of specific absorption bands and their shifts can indicate intermolecular interactions and the electronic effects of substituents. mdpi.comumons.ac.be

Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to study the emission properties of materials. Polymers incorporating dioxaborolane units can exhibit strong photoluminescence, and the emission spectra can be influenced by the molecular structure and aggregation state. mdpi.com20.210.105rsc.org For example, some fluorene-based copolymers with dioxaborolane moieties are being investigated for their potential in light-emitting devices. 20.210.105

Polarimetry: Polarimetry is a technique used to measure the optical rotation of chiral substances. anton-paar.comibzmesstechnik.de For chiral dioxaborolane derivatives, polarimetry can be used to determine the enantiomeric excess of a sample and to confirm the absolute configuration of the chiral centers. acgpubs.orgresearchgate.netsydney.edu.au The angle of rotation is a specific property of a chiral molecule and is dependent on its concentration and the path length of the light. sydney.edu.au

The table below highlights the applications of different optical spectroscopy techniques in the study of dioxaborolane systems.

| Technique | Information Obtained | Applications |

| UV-Vis Spectroscopy | Electronic transitions, aggregation behavior | Characterization of conjugated polymers, studying intermolecular interactions. mdpi.comresearchgate.netumons.ac.be |

| Photoluminescence | Emission properties, quantum yield | Development of light-emitting materials, sensing applications. mdpi.comrsc.org20.210.105 |

| Polarimetry | Optical rotation, enantiomeric excess | Determination of stereochemistry of chiral dioxaborolanes. acgpubs.orgresearchgate.net |

Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS) for Polymer and Material Characterization

When this compound is incorporated into polymeric or other material systems, microscopy and light scattering techniques are vital for characterizing their morphology and size.

Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the size distribution of particles or polymers in a solution. mdpi.commdpi.com For materials containing dioxaborolane units, DLS can provide insights into their aggregation behavior and colloidal stability. mdpi.commdpi.com The technique is based on the Brownian motion of the particles and is widely used in materials science for process control and formulation development. mdpi.com

Emerging Research Frontiers and Advanced Applications of 2 Ethyl 1,3,2 Dioxaborolane Chemistry

Applications in Materials Science and Polymer Chemistry

The ability of dioxaborolane moieties to participate in dynamic covalent chemistry has made them a cornerstone in the design of next-generation polymers and materials. These materials often feature stimuli-responsive behavior, recyclability, and self-healing properties.

Dioxaborolane-Based Vitrimers and Dynamic Covalent Networks

Vitrimers are a class of polymers that bridge the gap between thermoplastics and thermosets, exhibiting the mechanical robustness of cross-linked networks at service temperatures while being reprocessable at elevated temperatures. bohrium.commdpi.com This unique behavior is facilitated by dynamic covalent bonds that undergo associative exchange reactions, rearranging the network topology without compromising its integrity. bohrium.comacs.org Dioxaborolane chemistry, specifically through boronic ester metathesis, has become a key strategy for creating high-performance vitrimers from commodity thermoplastics. mdpi.comugent.be

The core of this technology lies in the reversible exchange reaction between dioxaborolane esters. researchgate.netmdpi.com This process, known as dioxaborolane metathesis, allows for the reshuffling of cross-links within the polymer network. mdpi.comnih.gov The kinetics of this exchange can be tuned, which is crucial for controlling the material's properties, such as its solid-to-liquid transition temperature and creep resistance. acs.org For instance, elastomeric vitrimers have been prepared by grafting bis-thiol dioxaborolane onto polybutadiene, resulting in reprocessable and recyclable materials. acs.org By manipulating the cross-linking density, researchers can control the viscosity and activation energy, offering a pathway to develop vitrimers with improved creep resistance and desirable flow properties for processing. acs.org

Methods have been developed to transform high-density polyethylene (B3416737) (HDPE) into vitrimers through reactive processing. nih.gov One approach involves modifying HDPE with a maleimide-bearing dioxaborolane group, followed by cross-linking via metathesis. nih.gov The introduction of these dynamic covalent cross-links into otherwise intractable thermosets provides an innovative solution to the challenge of polymer recycling. bohrium.commdpi.com

Table 1: Properties of Dioxaborolane-Based Vitrimers

| Polymer Base | Dynamic Chemistry | Key Features | Applications |

|---|---|---|---|

| Polybutadiene | Dioxaborolane Metathesis | Reprocessable, Recyclable, Tunable Viscosity acs.org | Elastomers, Adhesives |

| High-Density Polyethylene (HDPE) | Dioxaborolane Metathesis | Recyclable, Improved Thermomechanical Properties nih.gov | Upcycling of Commodity Plastics |

| Poly(methyl methacrylate) (PMMA) | Dioxaborolane Metathesis | Reprocessable, Shape Memory ugent.be | Advanced Functional Materials |

| Lignin-Based Polymers | Boronic Ester Exchange | Use of Renewable Resources, Recoverable Adhesives mdpi.com | Green Chemistry, Sustainable Materials |

Synthesis of Chiral Polymers with Enhanced Optical Properties

The incorporation of dioxaborolane functionalities has also enabled the synthesis of novel chiral polymers with unique optical characteristics. mdpi.com Chirality in polymers can lead to materials that interact distinctively with polarized light, making them valuable for optoelectronics and photonics. mdpi.comresearchgate.net

A notable strategy involves the Suzuki-Miyaura catalytic coupling of precursors like 2,2'-(2,7-Naphthalenediyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] with chiral binaphthyl-based catalysts. mdpi.com This approach has led to the creation of multilayer 3D chiral polymers. These polymers have demonstrated remarkable aggregation-induced emission (AIE), a phenomenon where the material is non-emissive in solution but becomes highly luminescent in an aggregated state. mdpi.comacs.org This property is attributed to the restriction of intramolecular rotations in the aggregate form, which minimizes non-radiative decay pathways. acs.org

The resulting chiral polymers exhibit intense fluorescence, making them promising candidates for advanced sensing technologies and optoelectronic devices. mdpi.comsemanticscholar.org The relationship between the specific molecular structure, the degree of polymerization, and the resulting optical activity is a key area of ongoing research. mdpi.com

Table 2: Characteristics of Chiral Polymers Synthesized with Dioxaborolane Precursors

| Polymer ID | Monomers | Molecular Weight (Mw) | Optical Properties |

|---|---|---|---|

| Polymer 5A | 2,2'-(2,7-Naphthalenediyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane], 1,8-dibromonaphthalene | Not Reported (Poor Solubility) mdpi.com | Aggregation-Induced Emission (AIE), Aggregation-Induced Polarization (AIP) mdpi.com |

| Chiral Polymer 1B | 4,7-bis(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)benzo[c] bohrium.comCurrent time information in Bangalore, IN.nih.govselenadiazole, 1,8-dibromo-naphthalene derivative | 53,136 semanticscholar.org | Intense Fluorescence semanticscholar.org |

| Chiral Polymer 2B | 4,7-bis(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)benzo[c] bohrium.comCurrent time information in Bangalore, IN.nih.govthiadiazole, 1,8-dibromo-naphthalene derivative | 72,321 semanticscholar.org | Intense Fluorescence semanticscholar.org |

Role in Advanced Chemical Transformations and Functionalization

Beyond polymer science, 2-ethyl-1,3,2-dioxaborolane and its derivatives are crucial intermediates and reagents in a variety of advanced chemical transformations, offering pathways to complex molecules and novel functionalization strategies.

Radical Addition Reactions to Dioxaborolane Derivatives

Dioxaborolane derivatives, particularly those containing unsaturation, are effective substrates for radical addition reactions. For example, 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B1284200) undergoes radical addition with compounds like bromotrichloromethane (B165885) and perfluoroalkyl iodides. researchgate.net These reactions typically proceed in an anti-fashion, leading to stereodefined 1-halo-1-alkenylboronic esters. researchgate.net These products are valuable synthetic intermediates that can be used in subsequent cross-coupling reactions to build more complex molecular architectures. researchgate.net The stereoselectivity of these additions is a significant advantage, although it can be lower for acyclic systems. researchgate.net

Development of New Protecting Group Chemistries

The ability of boronic acids to reversibly form stable cyclic esters with 1,2- and 1,3-diols has long been exploited in organic synthesis for the protection of these functional groups. nih.govresearchgate.net Dioxaborolanes serve as effective protecting groups because they are stable under many reaction conditions, including chromatography, yet can be easily cleaved under mild conditions when desired. researchgate.net

This chemistry has been advanced to create novel, fluoride-reactive cleavable linkers. nih.gov In this strategy, a dioxaborolane is incorporated into a linker system. The high affinity of boron for fluoride (B91410) triggers a bioorthogonal reaction where treatment with aqueous fluoride cleaves the linker and releases the attached molecule. nih.gov This has been applied in solid-phase synthesis to release fluoride-labeled antibodies, simplifying the production of imaging probes and increasing their specific activity compared to solution-based methods. nih.gov

Future Directions in Organoboron Reagent Design and Synthetic Strategies

The field of organoboron chemistry is in a perpetual state of evolution, driven by the demand for more efficient, selective, and sustainable synthetic methods. While this compound, a cyclic boronic ester derived from ethylene (B1197577) glycol, represents a fundamental structural motif, future advancements are set to expand its utility and inspire the design of next-generation organoboron reagents. The trajectory of this research is focused on overcoming existing limitations and unlocking new chemical reactivity.

A primary frontier in reagent design is the development of more robust and highly selective organoboron compounds. digitellinc.comresearchgate.net This involves modifying the dioxaborolane ring or the ethyl group to fine-tune the reagent's steric and electronic properties. The goal is to create reagents that exhibit enhanced stability, reduced sensitivity to air and moisture, and greater functional group tolerance, thereby simplifying handling and broadening their applicability in complex molecule synthesis. digitellinc.comthieme.de For instance, the introduction of fluorine atoms into organoboron reagents is a growing area of research, as it can significantly alter the compound's reactivity and lead to the synthesis of valuable fluorinated molecules. acs.orgnih.gov

Future synthetic strategies are increasingly moving towards catalytic and more environmentally benign processes. bohrium.com There is a significant push to develop metal-free catalytic borylation reactions to reduce reliance on expensive and potentially toxic transition metals. researchgate.netbohrium.com Photoinduced and electrochemical methods are emerging as powerful tools for the synthesis and application of organoboron compounds, including dioxaborolanes. nih.govresearchgate.netacs.org These techniques offer mild reaction conditions and unique reactivity pathways, enabling the formation of carbon-boron bonds in a controlled and efficient manner. nih.govacs.org

A particularly exciting direction is the catalytic C-H bond borylation, which allows for the direct conversion of ubiquitous C-H bonds into versatile C-B bonds. researchgate.netacs.orgsiena.edunih.gov Future research will likely focus on designing specialized dioxaborolane-based reagents and catalysts that can achieve unprecedented levels of regioselectivity, targeting specific C-H bonds in complex organic molecules, including challenging substrates like methane. acs.orgnih.gov This would revolutionize synthetic chemistry by providing more direct and atom-economical routes to functionalized compounds.

The design of next-generation organoboron reagents is guided by a set of desired characteristics aimed at enhancing their synthetic utility.

| Desired Property | Rationale | Potential Impact |

| High Stability | Reduces degradation from air and moisture, simplifying handling and storage. | Increased shelf-life and reproducibility of reactions. |

| Enhanced Selectivity | Enables precise reactions at specific sites in complex molecules. | Reduces the need for protecting groups and purification steps. |

| Broad Functional Group Tolerance | Allows the reagent to be used in the presence of various chemical functionalities without side reactions. | Streamlines the synthesis of complex molecules like pharmaceuticals and natural products. digitellinc.com |

| "Green" Synthesis | Utilizes environmentally benign solvents and catalytic processes, minimizing waste. bohrium.comsci-hub.se | Reduces the environmental footprint of chemical synthesis. |

| Tunable Reactivity | Allows for the fine-tuning of the reagent's electronic and steric properties for specific applications. mdpi.com | Expands the scope of possible transformations and applications. |

The evolution of synthetic strategies involving organoboron reagents like this compound is opening up new avenues in materials science and medicinal chemistry.

| Future Synthetic Strategy | Description | Potential Applications |

| Catalytic C-H Borylation | Direct functionalization of carbon-hydrogen bonds to form carbon-boron bonds using a catalyst. researchgate.netsiena.edu | Late-stage functionalization of drug candidates; synthesis of novel organic materials. |

| Photoredox Catalysis | Use of visible light to initiate borylation reactions under mild conditions. nih.govresearchgate.net | Access to novel reactive intermediates; development of sustainable synthetic methods. |

| Electrochemistry | Employing electric current to drive borylation reactions. | Provides alternative reactivity and selectivity compared to traditional methods. |

| Metal-Free Borylation | Reactions that utilize main-group catalysts or reagents to avoid transition metals. bohrium.comacs.org | Cost-effective and less toxic chemical processes. |

| Dynamic Covalent Chemistry | Utilizing the reversible nature of boronic ester bonds to create self-healing and recyclable polymers. mdpi.comacs.orgrsc.org | Development of smart materials, flexible electronics, and biomedical devices. mdpi.comacs.org |

Q & A

Q. What are the common synthetic routes for 2-Ethyl-1,3,2-dioxaborolane?

- Methodological Answer : Synthesis typically involves boron-containing precursors and diols under anhydrous conditions. For example, analogs like 4,4,5,5-tetramethyl-2-prop-1-ynyl-1,3,2-dioxaborolane are synthesized via transesterification or nucleophilic substitution, using protocols adapted from established boronic ester methodologies (e.g., coupling boronates with diols in refluxing toluene) . Pilot-scale reactive distillation has been employed to optimize hydrolysis and recovery of related dioxaborolanes, suggesting similar approaches for improving yield and purity .

Q. How is the structural characterization of this compound performed using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with software like SHELX or OLEX2 is standard for resolving bond lengths, angles, and stereochemistry . For example, SHELXL refines small-molecule structures by iterative least-squares minimization, while OLEX2 integrates solution, refinement, and visualization workflows, enabling rapid validation of boronic ester geometries . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer : Safety data for analogs (e.g., 2-ethyl-5,5-dimethyl-1,3-dioxane) indicate risks of inhalation, dermal absorption, and ingestion. Use PPE (gloves, goggles, fume hoods) and store under inert gas (argon) to prevent hydrolysis . Monitor for symptoms like respiratory irritation (H333 hazard code) and implement spill protocols using non-reactive adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can enantioselective reductions be optimized using this compound derivatives as catalysts?

- Methodological Answer : Chiral dioxaborolanes (e.g., 2-methyl-1,3,2-dioxaborolane) are used in asymmetric catalysis by tuning steric and electronic effects. For instance, catalyst loading (2–10 mol%) and temperature (e.g., –20°C to 25°C) significantly impact enantiomeric excess (ee). Systematic screening via Design of Experiments (DoE) can identify optimal conditions, while NMR or HPLC chiral columns validate ee values .

Q. What methodologies address contradictions in reaction yield data during boronic ester syntheses?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., protodeboronation). Use kinetic studies (time-resolved NMR) and density functional theory (DFT) to map reaction pathways. For example, Pd-catalyzed cross-couplings may require additives like K₃PO₄ to stabilize intermediates . Statistical tools (e.g., Grubbs’ test) can identify outliers in yield datasets, while reproducibility checks under controlled humidity/O₂ levels mitigate variability .

Q. How does reactive distillation improve the purification of this compound?

- Methodological Answer : Reactive distillation combines synthesis and separation, leveraging volatility differences. For ethylene glycol recovery from dioxaborolane hydrolysis, column parameters (e.g., feed stage location, reflux ratio) are optimized via Aspen Plus simulations. Pilot-scale studies show >95% purity when using structured packing and temperature gradients (e.g., 80–120°C) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.